molecular formula C26H27N3O2 B166206 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid CAS No. 131206-65-0

4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid

Cat. No. B166206
M. Wt: 413.5 g/mol
InChI Key: HFGVINGJUDRCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid, commonly known as ATB or Anthraquinone-based Tetracarboxylic Acid, is a synthetic compound that has been used extensively in scientific research. It is a member of the anthraquinone family of compounds and is characterized by its unique structure, which contains an azide group and four carboxylic acid groups. ATB is a versatile compound that has been used in a wide range of applications, including bioconjugation, photodynamic therapy, and as a probe for protein-ligand interactions.

Mechanism Of Action

ATB works by binding to proteins and other biomolecules through its carboxylic acid groups. The azide group on the compound can be used to attach a variety of other molecules, including fluorescent probes and other small molecules, which can be used to study the interactions between the protein and ligand.

Biochemical And Physiological Effects

ATB has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes, including the regulation of acid-base balance.

Advantages And Limitations For Lab Experiments

One of the main advantages of ATB is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of ATB is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on ATB. One area of interest is the development of new applications for the compound, particularly in the field of drug discovery and development. Another area of interest is the development of new synthetic methods for producing ATB and related compounds. Finally, there is also interest in understanding the mechanism of action of ATB in more detail, particularly with respect to its interactions with proteins and other biomolecules.

Synthesis Methods

The synthesis of ATB is a multi-step process that involves the reaction of 4-bromo-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl with sodium azide in the presence of a copper catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid.

Scientific Research Applications

ATB has been used extensively in scientific research as a tool for investigating protein-ligand interactions. It has been shown to be an effective probe for studying the binding of small molecules to proteins and has been used in a variety of applications, including drug discovery and development. ATB has also been used in photodynamic therapy, where it is used to generate reactive oxygen species that can selectively kill cancer cells.

properties

CAS RN

131206-65-0

Product Name

4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(4-azido-1,5,5,8,8-pentamethyl-6,7-dihydroanthracen-2-yl)benzoic acid

InChI

InChI=1S/C26H27N3O2/c1-15-18(16-6-8-17(9-7-16)24(30)31)14-23(28-29-27)20-13-22-21(12-19(15)20)25(2,3)10-11-26(22,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,30,31)

InChI Key

HFGVINGJUDRCIR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O

Other CAS RN

131206-65-0

synonyms

4-(4-azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid
4-ATTAB

Origin of Product

United States

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